
5-(Bromomethyl)-3-chloro-2-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bromomethyl)-3-chloro-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-chloro-2-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 3-chloro-2-fluoropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques like distillation and crystallization ensures the removal of impurities and the isolation of the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bromomethyl)-3-chloro-2-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of methyl-substituted pyridines.
Applications De Recherche Scientifique
5-(Bromomethyl)-3-chloro-2-fluoropyridine has diverse applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 5-(Bromomethyl)-3-chloro-2-fluoropyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The presence of chlorine and fluorine atoms further enhances its reactivity by influencing the electron density on the pyridine ring. These properties make it a valuable intermediate in the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-fluoropyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
5-Bromomethyl-2-fluoropyridine: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.
5-(Bromomethyl)-3-chloropyridine: Lacks the fluorine atom, which influences its electronic properties and reactivity.
Uniqueness
5-(Bromomethyl)-3-chloro-2-fluoropyridine is unique due to the presence of all three halogen atoms, which impart distinct electronic and steric effects. This combination of substituents makes it highly versatile in various chemical reactions and applications, distinguishing it from other halogenated pyridines .
Propriétés
Formule moléculaire |
C6H4BrClFN |
|---|---|
Poids moléculaire |
224.46 g/mol |
Nom IUPAC |
5-(bromomethyl)-3-chloro-2-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-2-4-1-5(8)6(9)10-3-4/h1,3H,2H2 |
Clé InChI |
CAHNZVWPUAIWSN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


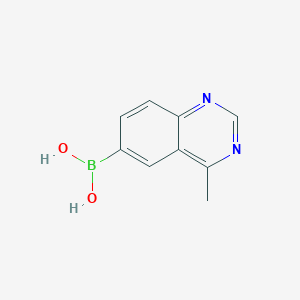
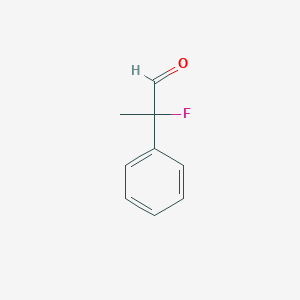
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13450318.png)



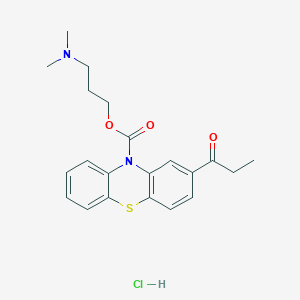
![(S)-alpha-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]benzeneacetic Acid](/img/structure/B13450347.png)
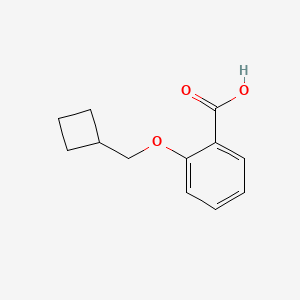
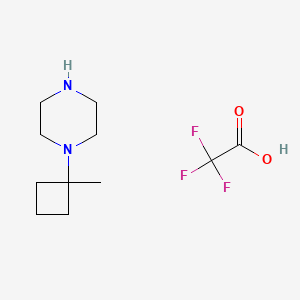
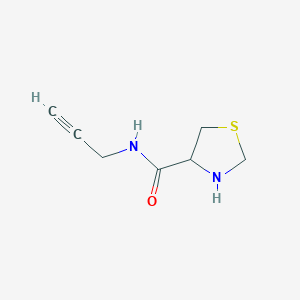
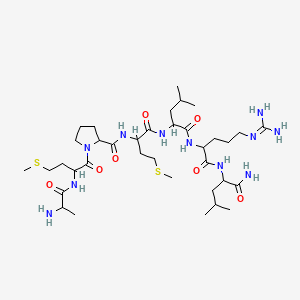
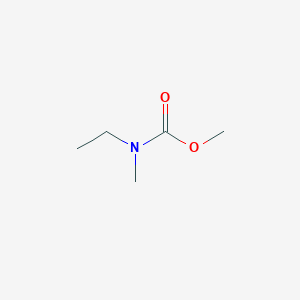
![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)
